1,2,4,9-Tetrachlorodibenzofuran

Description

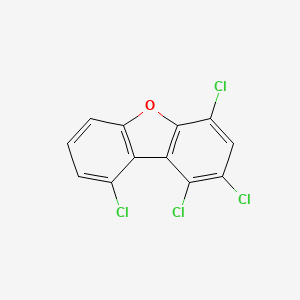

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,9-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-2-1-3-8-9(5)10-11(16)6(14)4-7(15)12(10)17-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYYTCCHKQGGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232539 | |

| Record name | 1,2,4,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-24-9 | |

| Record name | 1,2,4,9-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,9-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19VNH53QBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Behavior and Biogeochemical Cycling of 1,2,4,9 Tetrachlorodibenzofuran

Atmospheric Transport and Partitioning Phenomena

Polychlorinated dibenzofurans, including tetrachlorinated congeners like 1,2,4,9-tetrachlorodibenzofuran, are known for their ability to undergo long-range atmospheric transport. epa.gov This mobility allows them to be found in environments far from their original sources, including remote polar regions. epa.gov The distribution of these compounds in the atmosphere is governed by a "grasshopping" effect, where they evaporate in warmer latitudes and are deposited in cooler regions. epa.gov In mid-latitudes, this results in a seasonal cycle of evaporation and deposition. epa.gov

The partitioning of these compounds between the gaseous phase and atmospheric particles is a critical factor in their transport. epa.gov This distribution is influenced by the congener's vapor pressure and the ambient temperature. epa.gov Less chlorinated PCDD/Fs tend to have higher vapor pressures, allowing a greater fraction to exist in the vapor phase, especially at warmer temperatures. epa.gov The air is a primary medium for the environmental distribution of these compounds. epa.gov For the portion of this compound bound to particles, its transport range is dependent on the size of these particles. epa.gov

Persistence and Degradation Pathways in Environmental Compartments

The persistence of polychlorinated dibenzofurans in the environment is a significant concern. These compounds are generally resistant to oxidation and hydrolysis. epa.gov The chlorine substitution pattern plays a crucial role in their stability.

Photochemical Transformation Mechanisms

Photodegradation is a significant pathway for the breakdown of PCDD/Fs in the environment. epa.gov When exposed to sunlight, particularly UV radiation, these compounds can undergo dechlorination. wikipedia.orgmdpi.com The rate of photolysis can be influenced by the presence of other substances, such as organic molecules, which can either enhance or inhibit the degradation process. epa.gov For instance, studies on other tetrachlorodibenzo-p-dioxin isomers have shown that they are sensitive to photochemical dechlorination and can decompose within hours when exposed to direct sunlight or UV radiation. wikipedia.org The photocatalytic process, often employing titanium dioxide, has been shown to be effective in degrading chlorinated dioxins, with the rate of degradation decreasing as the extent of chlorination increases. nih.gov

Biotransformation and Microbial Degradation Processes

Microbial transformation is a key process in the natural attenuation of PCDD/Fs. epa.gov However, the structure of the congener significantly impacts its susceptibility to microbial attack. Dioxin congeners with chlorine atoms in the 2, 3, 7, and 8 positions are generally more resistant to degradation. wikipedia.org Conversely, congeners substituted in the 1, 4, 6, and 9 positions are typically more susceptible to microbial breakdown. frontiersin.org This suggests that this compound may be more amenable to biodegradation than its 2,3,7,8-substituted counterparts.

Under anaerobic conditions, such as those found in sediments, reductive dechlorination is a primary degradation pathway for PCDD/Fs. researchgate.net This process involves the removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic congeners. researchgate.net Studies on other tetrachlorodibenzofuran isomers have demonstrated that anaerobic sediment microcosms contain microorganisms capable of reductive dechlorination. researchgate.net For example, the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) has been observed to proceed through the formation of trichlorodibenzofurans. researchgate.net While specific pathways for this compound have not been detailed, the general principles of reductive dehalogenation by microbial communities are well-established for the PCDF class. researchgate.net

In aerobic environments, bacteria and fungi can degrade PCDD/Fs through oxidative pathways. researchgate.net Several types of enzymes are involved in this process, including angular dioxygenases, cytochrome P450, and lignin (B12514952) peroxidases. nih.govwikipedia.org Angular dioxygenases, found in various bacteria, initiate the attack on the dibenzofuran (B1670420) structure by targeting the aromatic rings. nih.govuth.grfrontiersin.org The substrate specificity of these enzymes varies, but they are known to act on a range of chlorinated dibenzofurans. nih.gov While specific studies on the enzymatic degradation of this compound are not available, the existing research on other congeners indicates that the initial dioxygenase attack is a critical step in the aerobic biodegradation of these compounds. nih.gov

Bioaccumulation and Trophic Transfer Dynamics

The lipophilic (fat-loving) nature of PCDD/Fs means they have a strong tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. epa.govepa.gov This leads to their magnification in concentration at successively higher levels of the food chain, a phenomenon called biomagnification. wikipedia.org

The potential for bioaccumulation of a specific PCDF congener is related to its chlorine substitution pattern. Congeners with chlorine atoms in the 1, 4, 6, and/or 9 positions are characterized by low bioaccumulation. frontiersin.org This is attributed to both lower bioavailability and potentially higher rates of elimination from the organism. frontiersin.org Therefore, it is expected that this compound would have a lower bioaccumulation potential compared to the highly bioaccumulative 2,3,7,8-substituted congeners. frontiersin.org

Studies on aquatic organisms have shown that the transfer of these compounds from sediment to organisms and up the food web is a complex process influenced by the organism's feeding habits and lipid content. oup.com While general principles of bioaccumulation apply, species-specific factors play a significant role in determining the ultimate concentration of these compounds in tissues. oup.com

Note on Data Availability: It is important to note that while the general principles of environmental behavior for polychlorinated dibenzofurans are well-established, specific experimental data for the this compound congener are scarce in publicly available scientific literature. Consequently, much of the information presented here is based on the behavior of the broader class of tetrachlorodibenzofurans and congeners with similar substitution patterns. The creation of detailed interactive data tables with specific numerical values for this compound is not possible due to this lack of specific data.

Advanced Analytical Methodologies for the Detection and Quantification of 1,2,4,9 Tetrachlorodibenzofuran Isomers

Sample Matrix Extraction and Clean-up Strategies

The initial and one of the most critical stages in the analysis of 1,2,4,9-tetrachlorodibenzofuran is the extraction of the analyte from the sample matrix, which can range from soil and sediment to biological tissues and air samples. epa.govmpcb.gov.in The choice of extraction technique is highly dependent on the nature of the sample matrix. epa.gov Common methods include Soxhlet extraction, particularly with toluene (B28343) for materials like soot, and various liquid-liquid or solid-liquid extraction procedures. nih.govscispace.com For instance, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has been adapted for the extraction of a wide range of organic chemicals from biological matrices. nih.gov

Following extraction, a multi-step clean-up process is essential to remove interfering compounds that could co-elute with the target analyte and compromise the accuracy of the analysis. nih.govepa.gov These cleanup procedures are designed to separate the tetrachlorodibenzofurans from other chemically similar compounds such as polychlorinated biphenyls (PCBs), polychlorinated diphenyl ethers, and other chlorinated hydrocarbons. epa.gov This is often achieved through various forms of column chromatography, including the use of multi-layer silica (B1680970) gel columns, activated carbon columns, and gel-permeation chromatography. nih.govtandfonline.com Solid-phase extraction (SPE) is another widely used technique for sample clean-up, offering an efficient way to isolate the analytes of interest. diva-portal.org For complex matrices like edible oils, a combination of low-temperature cleanup and SPE can be employed to effectively remove lipids and other interferences. nih.gov

High-Resolution Gas Chromatography Coupled with Mass Spectrometry (HRGC-HRMS)

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of polychlorinated dibenzodioxins (PCDDs) and PCDFs, including this compound. nih.gov This technique offers the high sensitivity and selectivity required to detect these compounds at the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels often mandated by regulatory agencies. alphalab.com The HRGC component separates the different isomers based on their boiling points and interaction with the chromatographic column, while the HRMS provides highly accurate mass measurements, allowing for the differentiation of the target analyte from potential interferences with similar retention times. epa.gov

Isomer-Specific Separation Techniques

The separation of the numerous PCDF isomers is a significant analytical challenge. nih.gov Isomer-specific separation is crucial because the toxicity of PCDFs varies significantly between different congeners. epa.gov High-resolution capillary gas chromatography is employed to achieve the necessary separation. epa.gov The choice of the capillary column's stationary phase is critical for resolving closely related isomers. While some columns, like the SE-54, can resolve certain groups of isomers, they may not be able to separate all tetra-, penta-, and hexa-substituted isomers. epa.gov Therefore, the selection of the appropriate column and the optimization of the chromatographic conditions are paramount for achieving isomer-specific analysis. nih.gov

Quantification using Isotopic Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying this compound. wikipedia.orgnist.gov This technique involves adding a known amount of an isotopically labeled analog of the target analyte (an internal standard) to the sample before extraction and cleanup. epa.govwikipedia.org Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation. wikipedia.org By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined, compensating for any procedural losses. wikipedia.org This method is considered a primary method of measurement due to its high precision and direct traceability to the International System of Units (SI). nist.govnih.gov For example, ¹³C-labeled standards are commonly used as internal standards in the analysis of PCDDs and PCDFs.

Emerging Chromatographic and Spectrometric Approaches

While HRGC-HRMS remains the benchmark, research continues into new and complementary analytical techniques to improve efficiency and selectivity. chromatographyonline.com Emerging chromatographic techniques such as ultra-high-performance supercritical fluid chromatography (UHPSFC) and comprehensive two-dimensional gas chromatography (GC×GC) offer potential advantages. chromatographyonline.comchromatographyonline.com UHPSFC can be particularly useful for separating positional isomers, and GC×GC provides significantly enhanced peak capacity, allowing for better separation of complex mixtures. chromatographyonline.com

In the realm of mass spectrometry, tandem mass spectrometry (MS/MS) offers increased selectivity by monitoring specific fragmentation reactions of the analyte ions. nih.gov This can be particularly beneficial for analyzing samples that have undergone less rigorous cleanup. nih.gov Other advanced ionization techniques and mass analyzers, such as time-of-flight mass spectrometry (TOF-MS), are also being explored for their potential to improve sensitivity and acquisition speed. researchgate.net

Quality Control and Assurance in Environmental Monitoring

Rigorous quality control (QC) and quality assurance (QA) protocols are fundamental to ensuring the reliability and defensibility of environmental monitoring data for this compound. epa.govnm.gov A comprehensive QA/QC program encompasses all aspects of the analytical process, from sample collection to data reporting. epa.gov

Key elements of a robust QA/QC program include:

Method Blanks: Analyzing a sample free of the analyte to check for contamination during the analytical process. epa.gov

Field Duplicates: Collecting and analyzing two separate samples at the same location to assess the precision of the sampling and analytical methods. hanford.gov

Spiked Samples: Adding a known amount of the analyte to a sample to determine the recovery and accuracy of the method. hanford.gov

Certified Reference Materials (CRMs): Analyzing materials with a known concentration of the analyte to verify the accuracy of the analytical method. tandfonline.com

Interlaboratory Studies: Participating in proficiency testing programs where multiple laboratories analyze the same sample to assess the comparability of results. tandfonline.com

These measures help to identify and control potential sources of error, ensuring that the data generated is of high quality and suitable for its intended purpose, such as regulatory compliance or risk assessment. epa.govnm.gov

Future Directions in Research on 1,2,4,9 Tetrachlorodibenzofuran

Development of Novel Remediation Technologies

The persistence of 1,2,4,9-TCDF in soil and sediment necessitates the development of advanced remediation technologies that are both effective and environmentally sustainable. Current research is moving beyond traditional disposal methods towards destructive technologies that can break down the molecular structure of these pollutants.

Bioremediation presents a promising, cost-effective approach. Future research will likely focus on identifying and engineering microbial consortia with specific capabilities to degrade highly chlorinated furans. A key strategy is sequential anaerobic-aerobic biodegradation. nih.gov Under anaerobic conditions, reductive dechlorination can be facilitated by dehalorespiring bacteria, which remove chlorine atoms from the furan (B31954) structure, making the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation. nih.govscispace.com Studies have shown that inoculating contaminated soils with specific bacterial strains, such as Pseudomonas mendocina, can significantly enhance the dechlorination of PCDF congeners, especially when supplemented with primary substrates like lecithin (B1663433) to improve bioavailability. scispace.com Future work will aim to optimize these processes for in-situ applications and scale them up for field-level remediation. illinois.edu

Future developments will likely involve hybrid technologies that combine biological and chemical processes, such as the BiRD (biogeochemical reductive dehalogenation) process, which uses microbially-generated iron sulfides for abiotic degradation of chlorinated compounds. clu-in.org The goal is to create robust, efficient, and versatile remediation systems capable of treating complex mixtures of contaminants in various environmental matrices.

Table 1: Emerging Remediation Technologies for PCDFs

| Technology | Mechanism | Key Research Findings | Future Research Focus |

|---|---|---|---|

| Bioremediation | Sequential anaerobic/aerobic degradation by microbial consortia. nih.gov Reductive dechlorination followed by oxidative breakdown. | Pseudomonas mendocina demonstrated effective anaerobic dechlorination of octachlorinated dibenzofuran (B1670420) (OCDF). scispace.com Addition of surfactants and inducers can enhance degradation rates. researchgate.net | Isolation of novel microbial strains, genetic engineering of microbes for enhanced efficiency, and optimization for in-situ application. |

| Photocatalysis | Generation of hydroxyl radicals by semiconductor catalysts (e.g., TiO₂) under UV light to break down the PCDF molecule. nih.gov | Titanium-based composites can degrade 2,3,7,8-TCDF by 98-99% within 70 minutes. nih.gov Silver-doped catalysts also show high efficiency in degrading TCDD. mdpi.com | Development of catalysts active under visible light, improving catalyst stability and reusability, and scaling up reactor designs. |

| Advanced Oxidation Processes (AOPs) | Use of highly reactive species (e.g., from sonochemistry) to destructively oxidize pollutants. acs.org | Coupling ultrasound with photocatalysis can intensify the degradation process for pollutants in water. acs.org | Optimizing energy efficiency, understanding degradation pathways of complex mixtures, and field-scale demonstrations. |

Refinement of Analytical Detection Limits and Isomer Differentiation

Accurate risk assessment for 1,2,4,9-TCDF is critically dependent on the ability to detect it at ultra-trace levels and, crucially, to distinguish it from the other 37 possible tetrachlorodibenzofuran isomers. The toxicity of PCDF congeners is highly dependent on their specific structure, making isomer-specific analysis essential.

The gold standard for PCDF analysis remains high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). rsc.orgnih.gov This technique provides the sensitivity and selectivity needed to detect congeners at the parts-per-quadrillion (ppq) level. nih.gov However, future research aims to improve upon these methods to further lower detection limits and enhance throughput. One promising direction is the use of gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), which has been demonstrated as a robust alternative to HRMS for routine monitoring and can achieve the low limits of quantification required by regulations. nih.govthermofisher.com

A significant analytical challenge is the chromatographic separation of the numerous PCDF isomers, which often have very similar physical and chemical properties. biocompare.com Future advancements will focus on the development of highly selective chromatographic columns. Research into stationary phases with unique selectivities, such as those based on phenyl, pentafluorophenyl (PFP), or biphenyl (B1667301) groups, offers enhanced π-π interactions that can improve the resolution of positional isomers. welch-us.com

Furthermore, innovative analytical techniques are being explored to overcome the limitations of traditional MS/MS in differentiating isomers. The coupling of separation methods like liquid chromatography (LC) with advanced spectroscopic techniques, such as infrared multiple photon dissociation (IRMPD) ion spectroscopy, can provide unique vibrational fingerprints for closely related isomers that are indistinguishable by conventional mass spectrometry. acs.org The development and refinement of such hyphenated techniques represent a key future direction for the unambiguous identification and quantification of specific isomers like 1,2,4,9-TCDF in complex environmental samples.

Table 2: Advanced Analytical Techniques for PCDF Isomer Analysis

| Technique | Principle | Advantage for Isomer Differentiation | Future Direction |

|---|---|---|---|

| GC-MS/MS | Gas chromatography for separation followed by tandem mass spectrometry for selective detection and quantification. nih.gov | Offers high sensitivity and selectivity, serving as a viable alternative to HRMS with potentially lower operational costs. thermofisher.com | Optimization of MS/MS parameters for a wider range of congeners and improvement of automated data processing. |

| Specialized GC/LC Columns | Use of stationary phases (e.g., Phenyl, PFP) that provide unique interactions (e.g., π-π) to enhance separation of positional isomers. welch-us.com | Improved chromatographic resolution of co-eluting isomers that are difficult to separate on standard columns. welch-us.com | Design of novel stationary phases with even greater shape selectivity and thermal stability. |

| LC-IRMPD Spectroscopy | Coupling liquid chromatography with infrared ion spectroscopy to obtain isomer-specific vibrational spectra for identification. acs.org | Provides definitive structural information to distinguish between isomers that have identical masses and similar fragmentation patterns. acs.org | Increasing sensitivity and developing libraries of IR spectra for environmental contaminants. |

Advanced Computational Modeling for SAR and Mechanistic Predictions

Computational toxicology is an increasingly vital tool for predicting the potential hazards of chemicals like 1,2,4,9-TCDF while reducing reliance on animal testing. Future research in this area will focus on refining computational models to provide more accurate predictions of the structure-activity relationships (SAR) and toxic mechanisms of PCDF isomers.

Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this effort. These models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov For PCDFs, QSAR models are being developed to predict toxicity endpoints by calculating a range of molecular descriptors (e.g., electronic, physicochemical, topological). researchgate.net Future QSAR development will incorporate larger datasets and machine learning algorithms to improve predictive accuracy for specific toxic effects, such as immunotoxicity or carcinogenicity, which are linked to PCDF exposure.

A primary mechanism of toxicity for 1,2,4,9-TCDF and related compounds is their ability to bind to and activate the Aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor. nih.gov Therefore, a major goal of computational modeling is to predict the binding affinity of different PCDF isomers to the AhR. Advanced molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, are being used with homology models of the AhR ligand-binding domain. nih.gov These models can identify the key amino acid residues involved in binding and help explain why some isomers are more potent than others. nih.gov By incorporating receptor flexibility into these models, researchers can achieve more accurate predictions of binding modes and affinities. nih.gov

The continued development of these in silico tools will allow for the rapid screening of numerous PCDF congeners, including 1,2,4,9-TCDF, to prioritize them for further toxicological testing. This approach not only saves time and resources but also provides deeper insights into the molecular mechanisms that drive their toxicity, ultimately leading to more informed and scientifically robust risk assessments.

Q & A

Q. How can 1,2,4,9-Tetrachlorodibenzofuran be distinguished from other chlorinated dibenzofuran isomers in environmental samples?

Methodological Answer: Isomer-specific identification requires advanced chromatographic separation coupled with high-resolution mass spectrometry (HRMS). Gas chromatography (GC) with isotopic labeling (e.g., -labeled standards) improves precision by matching retention times and mass fragments . For example, Wel Environmental Ltd. uses 10% toluene/nonanol solutions to stabilize isomers during GC/MS analysis, with distinct elution profiles for positional isomers like 1,2,3,6- vs. 1,2,3,9-TCDF . Immunoassays with monoclonal antibodies (e.g., S2B1) can also differentiate non-ortho-substituted congeners, though cross-reactivity must be validated .

Q. Table 1: Key Analytical Parameters for TCDF Isomers

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is optimal for biological samples. For liver tissue, homogenize in acetonitrile, purify using C18 SPE cartridges, and analyze with a reverse-phase column (e.g., C18, 2.6 µm particle size). Metabolomic workflows, as applied to 2,3,7,8-TCDF in mouse studies, can identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) . Isotope dilution with -labeled internal standards minimizes matrix effects .

Q. What quality control measures are essential when preparing analytical standards for 1,2,4,9-TCDF?

Methodological Answer: Use certified reference materials (CRMs) with -labeling for tracer recovery validation (e.g., AccuStandard’s 2,3,7,8-TCDF CRM, F-402N) . Verify purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Store standards in amber vials with 10% toluene/nonanol at -20°C to prevent photodegradation . Batch-specific certificates of analysis must include uncertainty margins for concentration (±5%) and isotopic enrichment (>99%) .

Advanced Research Questions

Q. What experimental designs are appropriate for studying the photolytic degradation pathways of 1,2,4,9-TCDF?

Methodological Answer: Use a thermal photolytic reactor system (TPRS) to isolate temperature and radiation effects. For example, expose 1,2,4,9-TCDF to simulated sunlight (xenon arc lamp, >290 nm) at 300–500°C and compare degradation rates with purely thermal conditions. Monitor byproducts (e.g., trichlorodibenzofurans) via GC×GC-TOFMS. Solar photolysis enhances destruction efficiency by 30–50% compared to thermal methods, as demonstrated for 3,3',4,4'-tetrachlorobiphenyl .

Q. Table 2: Photolytic vs. Thermal Degradation of TCDF

| Parameter | Photolytic Degradation | Thermal Degradation |

|---|---|---|

| Temperature Range (°C) | 300–400 | 400–600 |

| Byproduct Toxicity | Lower (PICs < parent) | Higher (dioxins) |

| Destruction Efficiency | 85–90% | 60–70% |

| *Adapted from . |

Q. How do researchers resolve contradictions in toxic equivalency factor (TEF) assignments for less-studied TCDF isomers?

Methodological Answer: Combine in vitro and in vivo models to assess aryl hydrocarbon receptor (AhR) binding affinity and downstream effects. For 1,2,4,9-TCDF:

- In vitro: Use HepG2 cells transfected with AhR-responsive luciferase reporters to measure EC values .

- In vivo: Compare hepatic steatosis induction in male mice (e.g., lipidomics profiling of liver tissue) .

TEFs are assigned relative to 2,3,7,8-TCDD (TEF = 1.0), with adjustments based on congener-specific EC ratios and persistence in adipose tissue .

Q. How does the chlorination pattern of 1,2,4,9-TCDF influence its bioaccumulation potential compared to 2,3,7,8-TCDF?

Methodological Answer: Chlorine positions determine lipophilicity (log K) and metabolic stability. 1,2,4,9-TCDF’s log K is estimated at 6.2 (vs. 6.8 for 2,3,7,8-TCDF), reducing biomagnification in aquatic food webs. Use stable isotope tracers (e.g., -1,2,4,9-TCDF) in mesocosm studies to measure uptake in fish bile and liver. Field data from the Houston Ship Channel show sediment organic carbon content (>2%) correlates with TCDF retention .

Q. What molecular dynamics (MD) approaches predict the interaction of 1,2,4,9-TCDF with metabolic enzymes?

Methodological Answer: Simulate docking with cytochrome P450 isoforms (e.g., CYP1A1) using Schrödinger Suite or AutoDock Vina. Parameterize force fields with quantum mechanical calculations for chlorine substituents. Validate predictions with in vitro microsomal assays (e.g., NADPH-dependent depletion rates). For 2,3,7,8-TCDF, MD simulations revealed preferential binding to CYP1A1’s heme pocket, a framework applicable to 1,2,4,9-TCDF .

Q. What statistical methods address spatial heterogeneity in environmental TCDF data?

Methodological Answer: Apply geostatistical tools like kriging to interpolate sediment concentrations from sparse sampling points. For the Houston Ship Channel, principal component analysis (PCA) differentiated TCDF hotspots (>24,600 pg/g) from background levels (<500 pg/g) based on organic carbon and grain size . Use one-way ANOVA to test dredging impacts on TCDF redistribution, with post hoc Tukey tests for pairwise comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.